Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Overview
Description
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is an intricate organic compound known for its diverse applications in chemistry, biology, medicine, and industry. Characterized by the presence of a thiadiazole ring and a benzodioxole moiety, this compound exhibits unique chemical properties which make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate generally involves multiple steps, starting with the preparation of the 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the corresponding amide. Subsequently, the sulfanyl group is introduced by reacting the amide with methyl bromoacetate under mild conditions, yielding the final product. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control over reaction parameters ensures consistency and high yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: : Undergoing oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reducing agents can transform the carbonyl group into corresponding alcohols.
Substitution: : The sulfanyl group can be replaced by other nucleophiles through nucleophilic substitution.
Common Reagents and Conditions
Reactions typically employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and nucleophiles like amines for substitution. Conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reactions to reflux conditions for more robust processes.
Major Products
Major products from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagent and conditions used.
Scientific Research Applications
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has numerous scientific research applications:
Chemistry: : Used as a starting material for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential role as an enzyme inhibitor and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It targets specific enzymes or receptors, altering their activity.
Pathways Involved: : Interferes with biochemical pathways related to inflammation, cell proliferation, or signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other thiadiazole and benzodioxole derivatives, Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate stands out due to its combined structural features, offering a unique profile of chemical reactivity and biological activity.
Similar Compounds
5-(1,3-Benzodioxole-5-carbonylamino)-1,3,4-thiadiazole-2-thiol: : Lacks the methyl ester functionality but shares similar core structure.
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,2,3-thiadiazol-2-yl]sulfanyl]acetate: : Differing only by the position of substituents on the thiadiazole ring.
These comparisons highlight the specificity and potential versatility of this compound in various applications.
This concludes our article on this fascinating compound. If there’s anything more you’d like to know, just let me know!
Biological Activity
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a benzodioxole carbonyl group, which is significant for its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C₁₃H₁₃N₃O₄S
- Molecular Weight : 301.32 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Specifically, it has shown promising results against various cancer cell lines.
Cytotoxicity Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- The median inhibitory concentration (IC₅₀) for MCF-7 cells was reported at 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
Mechanism of Action :
- The compound may exert its effects by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been observed to down-regulate matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells compared to controls .
2. Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit the growth of various bacterial strains suggests a broad-spectrum antimicrobial potential.
Activity Against Mycobacterium tuberculosis :
- Preliminary findings indicate that certain thiadiazole derivatives display activity against drug-resistant strains of Mycobacterium tuberculosis, which is crucial in addressing the global challenge of tuberculosis .
Case Studies and Research Findings
Study | Cell Line | IC₅₀ (µg/mL) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 0.28 | G2/M Phase Arrest |
Study 2 | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
Study 3 | Mycobacterium tuberculosis | Not Specified | Activity against resistant strains |
Properties
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c1-19-10(17)5-22-13-16-15-12(23-13)14-11(18)7-2-3-8-9(4-7)21-6-20-8/h2-4H,5-6H2,1H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYKTIDZPODPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331428 | |
Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51087817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-54-0 | |
Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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